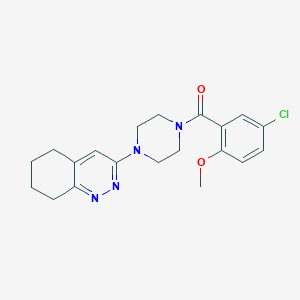
1-(3-chlorobenzyl)-3-(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-chlorobenzyl)-3-(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone is a useful research compound. Its molecular formula is C20H15ClN4OS and its molecular weight is 394.88. The purity is usually 95%.
BenchChem offers high-quality 1-(3-chlorobenzyl)-3-(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-chlorobenzyl)-3-(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticonvulsant Activity
The synthesis of related triazole derivatives has shown potential in anticonvulsant applications. For example, a study conducted by Arora and Knaus (1999) explored the synthesis of triazole derivatives, demonstrating their good anticonvulsant activity in the subcutaneous pentylenetetrazole anticonvulsant screen. This indicates the potential of triazole compounds as bioisosteres for chlorobenzene rings with respect to anticonvulsant activity Arora & Knaus, 1999.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of triazole derivatives. For instance, El-Sayed (2006) synthesized 1,2,4-triazole derivatives demonstrating significant antimicrobial activity, suggesting their utility as surface active agents El-Sayed, 2006. Another study by Prakash et al. (2011) focused on the synthesis of triazolo[4,3-a]pyridines, which exhibited potent antimicrobial agents, further confirming the biological relevance of such compounds Prakash et al., 2011.
Anti-Inflammatory and Antitumor Activities
Research by MahyavanshiJyotindra et al. (2011) involved the synthesis of triazole derivatives showing significant in-vitro antibacterial, antifungal, and anti-tuberculosis activity, indicating a broad spectrum of pharmaceutical applications, including anti-inflammatory properties MahyavanshiJyotindra et al., 2011. Additionally, Hu et al. (2006) synthesized pyridyl polyheterocyclic compounds, including triazole and oxadiazole subunits, which were primarily evaluated for their antibacterial activity against various bacteria strains Hu, Li, & Huang, 2006.
properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-3-(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4OS/c21-15-7-4-6-14(12-15)13-24-11-5-10-17(19(24)26)18-22-23-20(27)25(18)16-8-2-1-3-9-16/h1-12H,13H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYQNTRCJRXYKKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=CN(C3=O)CC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorobenzyl)-3-(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 3-cyano-2-(3-phenylpropanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2773395.png)
![6-Amino-5-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2773398.png)
![4-Methoxy-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride](/img/structure/B2773399.png)
![methyl 6-acetyl-2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2773403.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1-naphthamide hydrochloride](/img/structure/B2773407.png)

![Methyl chloro[(2-methoxyphenyl)hydrazono]acetate](/img/structure/B2773409.png)

![Benzyl (2'-cyano-3'-fluoro-[1,1'-biphenyl]-4-yl)carbamate](/img/structure/B2773413.png)
![2-(1,3-Benzothiazol-2-ylsulfanyl)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2773414.png)

![4-methyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide](/img/structure/B2773417.png)
![{6,6-Difluorobicyclo[3.1.0]hexan-3-yl}methanesulfonyl chloride](/img/structure/B2773418.png)